Hidrazinas
Hydrazidines are a class of heterocyclic organic compounds featuring a nitrogen atom with two adjacent amino groups (–NH2) in their molecular structure. These compounds are widely recognized for their diverse applications across various industries, including pharmaceuticals and agrochemicals.
In the pharmaceutical sector, hydrazidines play an essential role as intermediates or structural components of drugs due to their unique reactivity and functional diversity. They can undergo a variety of chemical reactions, such as condensation and substitution, making them versatile building blocks for synthesizing complex molecules. Additionally, certain hydrazidines exhibit potential pharmacological activities, including anti-inflammatory, antitumor, and antibacterial properties.
In agrochemicals, these compounds are used in the development of herbicides and pesticides. Their nitrogen-rich structure allows for effective interaction with plant enzymes or pest targets, leading to enhanced efficacy in crop protection. Furthermore, hydrazidines can be modified to improve their stability, solubility, and environmental compatibility.
Overall, hydrazidines represent a valuable class of compounds due to their wide-ranging applications and potential for innovation in both pharmaceuticals and agriculture.
| Estrutura | Nome químico | CAS | MF |
|---|---|---|---|
![]() |
N-Ethyl-N'-nitro-N-nitrosoguanidine (Technical Grade) | 4245-77-6 | C3H7N5O3 |
![]() |
N,N'-diaminoguanidine hydrobromide | 58631-06-4 | CH8BrN5 |
![]() |
Methyl Hydrazine-1-carbohydrazonothioate Hydroiodide | 37839-01-3 | C2H9IN4S |
![]() |
N,N'-diaminoguanidine | 4364-78-7 | CH7N5 |
![]() |
1,2,3-Triaminoguandine Hydrochloride | 5329-29-3 | CH9ClN6 |
![]() |
N’-Nitro-N-nitroso-N-propylguanidine | 13010-07-6 | C4H9N5O3 |
Literatura Relacionada
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Fornecedores recomendados
-
ASIACHEM I&E (JIANGSU) CO., LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
上海嵘奥生物技术有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Shanghai Pearlk Chemicals Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
Produtos recomendados





